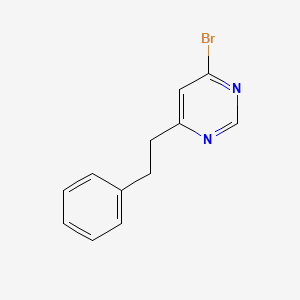

4-Bromo-6-phenethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-(2-phenylethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZCGJQDDACDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 6 Phenethylpyrimidine

Retrosynthetic Analysis and Key Disconnections for Brominated Phenethylpyrimidines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 4-Bromo-6-phenethylpyrimidine, the primary disconnections involve the C-Br bond and the bonds forming the pyrimidine (B1678525) ring.

The most logical retrosynthetic step is the disconnection of the C4-Br bond, leading to the precursor 6-phenethylpyrimidine. This simplifies the synthesis to the construction of the substituted pyrimidine ring first, followed by a selective bromination step. This approach is often favored as the direct introduction of a bromine atom can be a well-controlled reaction.

A further disconnection of the pyrimidine ring itself suggests two main synthetic routes. One involves breaking the N1-C6 and N3-C4 bonds, pointing towards a cyclocondensation reaction between a phenethyl-substituted three-carbon component and a source of the N-C-N fragment, such as an amidine. Another approach involves dissecting the ring at the C4-C5 and N3-C2 bonds, which might suggest an annulation strategy where a larger fragment already containing part of the pyrimidine structure is cyclized.

Pyrimidine Ring Construction Strategies for Precursor Synthesis

The formation of the pyrimidine core is a critical step in the synthesis of the target molecule's precursor. Various methods have been developed for this purpose, with cyclocondensation and annulation reactions being particularly prominent.

Cyclocondensation Reactions for Pyrimidine Core Formation

Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including pyrimidines. These reactions typically involve the condensation of two or more molecules to form a ring. A common and effective method is the [3+3] cyclocondensation, which involves the reaction of a three-atom fragment with another three-atom fragment to form a six-membered ring. For instance, α,β-unsaturated ketones can react with amidines in a [3+3] annulation-oxidation sequence to yield substituted pyrimidines. rsc.orgrsc.org This approach offers a versatile route to a wide array of pyrimidine derivatives under mild conditions. rsc.org

Multicomponent reactions (MCRs) also provide an efficient pathway to pyrimidine synthesis. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, can produce pyrimidines. mdpi.com Three-component cyclocondensation reactions have also been described for creating complex pyrimidine scaffolds. nih.gov Another strategy involves the reaction of β-keto esters with amidines, promoted by ultrasound irradiation, to form highly substituted 4-pyrimidinols which can be further functionalized. organic-chemistry.org

Annulation Approaches to Pyrimidine Derivatives

Annulation, the formation of a new ring onto a pre-existing one, provides another strategic avenue for pyrimidine synthesis. The [5+1] annulation of enamidines with a C1 unit, such as N,N-dimethylformamide dialkyl acetals or orthoesters, can lead to tri- and tetrasubstituted pyrimidines. mdpi.comnih.gov This method can be performed under catalyst- and solvent-free conditions or with the aid of a catalyst like ZnBr2. mdpi.comnih.gov

A novel and eco-friendly approach is the [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which acts as a one-carbon source. organic-chemistry.org This copper(II)-catalyzed oxidative reaction allows for the construction of 4-aliphatic pyrimidines with good functional group tolerance. organic-chemistry.org

Introduction of the Bromine Atom at the 4-Position

Once the 6-phenethylpyrimidine precursor is synthesized, the next crucial step is the selective introduction of a bromine atom at the 4-position of the pyrimidine ring.

Direct Bromination Methodologies on Pyrimidine Precursors

Direct bromination of the pyrimidine ring is a common and effective strategy. The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the substituents present. Electron-donating groups can activate the ring, facilitating bromination. acs.org Various brominating agents can be employed for this purpose.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the selective bromination of various organic compounds, including heterocyclic systems. cymitquimica.com It is particularly effective for the bromination of pyrimidines, often providing good yields and selectivity. The reaction is typically carried out in a suitable solvent, and the conditions can be tailored to achieve the desired outcome. For instance, the bromination of uracil (B121893) derivatives at the C-5 position has been successfully achieved using NBS in dimethylformamide (DMF). nih.gov Similarly, cytidine (B196190) can be brominated at the C-5 position with NBS in DMF. nih.gov The choice of solvent and reaction conditions is crucial for controlling the regioselectivity of the bromination.

Other N-bromo reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also proven to be effective for the bromination of pyrimidine and purine (B94841) nucleosides. nih.gov Sodium monobromoisocyanurate (SMBI) is another efficient brominating agent for these systems. nih.gov Phenyltrimethylammonium tribromide (PTAB) has been utilized for the bromination of the methyl group at the C-6 position of 3,4-dihydropyrimidin-2(1H)-thiones. rasayanjournal.co.in

The following table summarizes some of the key reagents and conditions used in the synthesis of brominated pyrimidines.

| Reagent/Method | Substrate Type | Position of Bromination | Reference(s) |

| N-Bromosuccinimide (NBS) | Uracil derivatives | C-5 | nih.gov |

| N-Bromosuccinimide (NBS) | Cytidine | C-5 | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Pyrimidine and purine nucleosides | C-5 (pyrimidines) | nih.gov |

| Sodium monobromoisocyanurate (SMBI) | Pyrimidine nucleosides | C-5 | nih.gov |

| Phenyltrimethylammonium tribromide (PTAB) | 3,4-Dihydropyrimidin-2(1H)-thiones | C-6 methyl group | rasayanjournal.co.in |

Indirect Bromine Incorporation via Functional Group Transformation

An alternative to direct bromination is the incorporation of a bromine atom through the transformation of a pre-existing functional group at the C4-position. This strategy can offer better control over regioselectivity. For instance, a hydroxyl or amino group at the C4-position can be converted to a bromo group. A notable example is the use of cyanogen (B1215507) bromide as a nitrile component in a condensative pyrimidine synthesis, which provides access to 4-bromopyrimidine (B1314319) derivatives. orgsyn.org These can then undergo further modifications. orgsyn.org

Another approach involves the Sandmeyer-type reaction, where a primary amino group at the C4-position is diazotized and subsequently displaced by a bromide ion. This method is a classic and reliable way to introduce bromine into aromatic and heteroaromatic rings. The synthesis of the requisite 4-amino-6-phenethylpyrimidine precursor would be the initial step in this synthetic sequence.

Incorporation of the Phenethyl Moiety at the 6-Position

The introduction of the phenethyl group is the other key synthetic challenge in the preparation of this compound. This can be achieved either before or after the bromination step.

Alkylation and arylation reactions represent a direct approach to install the phenethyl group. These methods typically involve the reaction of a suitably substituted pyrimidine with a phenethyl-containing electrophile or nucleophile. For instance, a pyrimidine with a good leaving group at the 6-position could be reacted with a phenethyl organometallic reagent. Conversely, a pyrimidine with a nucleophilic site at C6 could be reacted with a phenethyl halide. The development of N-arylation methods for electron-deficient pyridines, such as the Zincke reaction or the modified Nesmeyanov protocol, could potentially be adapted for the C-arylation of pyrimidines. acs.org

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. eie.grsioc-journal.cnntu.edu.sg Several cross-coupling strategies can be envisioned for the synthesis of this compound. These reactions offer high efficiency, functional group tolerance, and selectivity. numberanalytics.comrhhz.netnih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for C-C bond formation. wikipedia.orgorganic-chemistry.org In this context, one could couple a phenethylboronic acid derivative with a 4-bromo-6-halopyrimidine or a 6-phenethylpyrimidineboronic acid with a 4-bromo-halopyrimidine. mdpi.comlibretexts.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org The synthesis of drug-like modular substrates has been achieved through a combination of Biginelli multi-component condensation and Suzuki C-C cross-coupling. rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could first perform a Sonogashira coupling between a 4-bromo-6-halopyrimidine and phenylethyne. The resulting 4-bromo-6-(phenylethynyl)pyrimidine could then be selectively reduced to afford the desired product. This reaction is valued for its utility in synthesizing complex molecules under mild conditions. wikipedia.orgrsc.orgnumberanalytics.com

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction is notable for its high reactivity and the ability to couple sp³, sp², and sp hybridized carbon atoms. numberanalytics.comwikipedia.org For the target molecule, a phenethylzinc reagent could be coupled with a 4-bromo-6-halopyrimidine. The Negishi coupling is particularly useful in the total synthesis of natural products due to its ability to join complex intermediates. wikipedia.orgorgsyn.org

Table 2: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

| Suzuki | Organoboron (e.g., boronic acid) | Organohalide or triflate | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Organohalide | Palladium and Copper | Forms C(sp)-C(sp²) bonds, useful for introducing alkynyl moieties. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc | Organohalide or triflate | Palladium or Nickel | High reactivity, couples various carbon hybridizations, good for complex fragments. wikipedia.orgorganic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling for Phenethyl Group Attachment

Suzuki-Miyaura Coupling with Phenethylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and a boronic acid, catalyzed by a palladium(0) complex. To synthesize this compound, a plausible route involves the coupling of a dibrominated pyrimidine, such as 4,6-dibromopyrimidine (B1319750), with phenethylboronic acid. By carefully controlling the stoichiometry, a selective mono-arylation can be achieved.

Research on analogous systems supports the viability of this approach. For instance, the Suzuki cross-coupling reaction has been successfully employed to arylate 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids. mdpi.com Good yields were reported using 5 mol % of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst with potassium phosphate (B84403) (K₃PO₄) as the base in 1,4-Dioxane (B91453). mdpi.com Studies on 6-bromo-4-chlorothienopyrimidine have shown that the choice of catalyst and reaction conditions can influence selectivity, with Pd(OAc)₂ and Pd₂(dba)₃ favoring mono-arylation at the C-6 position. researchgate.net Aqueous conditions, often using a mixture of an organic solvent like ethanol (B145695) with water, are also common for Suzuki reactions. chemspider.comnih.gov

The table below summarizes typical conditions for Suzuki-Miyaura coupling reactions applicable to halogenated pyrimidine systems.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane / H₂O | 70–80 | mdpi.com |

| Pd(OAc)₂ or Pd₂(dba)₃ | Na₂CO₃ | Dioxane / H₂O | 80 | researchgate.net |

| Na₂PdCl₄ / PPh₂PhSO₃Na | K₂CO₃ | Water | Room Temp. to 70 | nih.gov |

Stille Coupling and Organostannane Chemistry

The Stille coupling provides an alternative pathway for C-C bond formation by reacting an organohalide with an organostannane (organotin) compound, again using a palladium catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4,6-dibromopyrimidine with a phenethyl-organostannane reagent, such as (phenethyl)tributylstannane.

The mechanism of the Stille reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org One of the significant advantages of Stille coupling is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. libretexts.orgthermofisher.com However, a primary drawback is the toxicity of organotin compounds. organic-chemistry.org A variety of palladium catalysts are effective, including those with phosphine (B1218219) ligands like Pd(PPh₃)₄. organic-chemistry.org Research has also explored making the reaction catalytic in tin to minimize waste, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) to regenerate the active tin hydride. msu.edu

The table below outlines common catalytic systems used in Stille coupling reactions.

Table 2: Common Catalytic Systems for Stille Coupling

| Catalyst | Ligand (if separate) | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | N/A | THF, Dioxane, Toluene (B28343) | Standard, widely used catalyst. | wikipedia.orglibretexts.org |

| Pd(OAc)₂ | Dabco | DMF | Efficient system for aryl bromides. | organic-chemistry.org |

| Pd₂(dba)₃ | (2-furyl)₃P | Diethyl ether | Used in tin-catalytic systems. | msu.edu |

Sonogashira Coupling for Alkynyl Precursors

A two-step synthetic route utilizing a Sonogashira coupling offers another versatile approach. This strategy involves first coupling a terminal alkyne (phenylethyne) with a dihalogenated pyrimidine (e.g., 4,6-dibromopyrimidine) to form 4-bromo-6-(phenylethynyl)pyrimidine. The resulting alkynyl group can then be reduced to the target phenethyl group via catalytic hydrogenation. The Sonogashira reaction is a palladium-catalyzed cross-coupling that typically uses a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org

This reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Research on the Sonogashira coupling of 4-bromo-6H-1,2-oxazines, a related heterocyclic system, demonstrated good yields using a PdCl₂(PPh₃)₂/CuI catalyst system in toluene with triethylamine (B128534) (Et₃N) as the base. researchgate.net The choice of palladium catalyst can be critical, with common options including Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org To address challenges with the copper co-catalyst, copper-free Sonogashira variants have been developed. libretexts.org Furthermore, N-heterocyclic carbene (NHC) palladium complexes have emerged as efficient catalysts for these transformations. libretexts.org

Table 3: Typical Conditions for Sonogashira Coupling

| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp. | Standard Pd/Cu system. | researchgate.net |

| Pd(PPh₃)₄, CuI | Amine | Various | Mild Conditions | Classic Sonogashira conditions. | organic-chemistry.orgwikipedia.org |

| FeCl₃·6H₂O, 1,10-phenanthroline | K₃PO₄ | Water | - | Iron-catalyzed green protocol. | beilstein-journals.org |

Buchwald-Hartwig Amination Precursors

Once synthesized, this compound becomes a valuable intermediate for further functionalization. The bromine atom at the C-4 position is an ideal handle for introducing nitrogen-based nucleophiles via the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of C-N bonds between an aryl halide and an amine.

This reaction is crucial for building complex molecules in drug discovery. sci-hub.se A typical procedure involves heating the aryl bromide with an amine in the presence of a palladium source, a phosphine ligand, and a base. chemspider.com Common catalyst systems include a combination of a palladium pre-catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand such as (±)-BINAP or XANTPHOS. sci-hub.sechemspider.com The choice of base is also important, with sodium tert-butoxide (NaOtBu) being frequently used. sci-hub.sechemspider.com

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 | chemspider.com |

| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 110 | sci-hub.se |

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound is critical for achieving high yields, purity, and process efficiency. Key parameters for optimization include the choice of solvent and catalytic system, as well as the precise control of temperature and pressure.

Solvent Selection and Catalytic Systems

The selection of the solvent and catalyst is interdependent and has a profound impact on reaction outcomes in palladium-catalyzed couplings.

Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. For Suzuki reactions, ethereal solvents like 1,4-dioxane and THF are common, often with added water to facilitate the dissolution of the inorganic base. mdpi.com Ethanol/water mixtures have also been used effectively. chemspider.com Stille couplings are typically run in anhydrous, non-polar solvents like toluene or THF. wikipedia.orglibretexts.org Sonogashira reactions often employ amine solvents, which can also act as the base, or polar aprotic solvents like DMF. organic-chemistry.orgbeilstein-journals.org For Buchwald-Hartwig aminations, anhydrous aromatic solvents such as toluene or ethereal solvents like dioxane are preferred. sci-hub.sechemspider.com

Catalytic Systems: The catalytic system consists of a palladium source and, often, a ligand.

Palladium Source: Common Pd(0) sources include Pd(PPh₃)₄ and Pd₂(dba)₃. mdpi.comsci-hub.se Pd(II) salts like Pd(OAc)₂ and PdCl₂ are also widely used as pre-catalysts, as they are reduced to the active Pd(0) species in situ. researchgate.net

Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard, versatile ligand. organic-chemistry.org For more challenging transformations, bulky, electron-rich biarylphosphine ligands like BINAP and specialized ligands such as XPhos and XANTPHOS are employed to promote efficient oxidative addition and reductive elimination. researchgate.netsci-hub.sechemspider.com In some cases, N-heterocyclic carbenes (NHCs) can serve as highly effective alternatives to phosphine ligands. libretexts.org

Temperature and Pressure Control

Temperature: Reaction temperature is a critical parameter that must be carefully controlled to balance reaction rate with catalyst stability and selectivity. Some couplings, like the Sonogashira reaction, can proceed efficiently at room temperature. researchgate.net Others, such as the Buchwald-Hartwig amination and certain Suzuki couplings, often require elevated temperatures, typically in the range of 80–110 °C, to drive the reaction to completion. mdpi.comsci-hub.sechemspider.com Lowering the temperature can sometimes improve the selectivity of mono-substitution when working with di-halogenated substrates. researchgate.net

Pressure: For most of the described solution-phase coupling reactions, the reaction is conducted at atmospheric pressure in a vessel under an inert atmosphere (e.g., argon or nitrogen) to protect the air-sensitive catalyst and reagents. mdpi.comchemspider.com Elevated pressure is generally not required unless a gaseous reactant is involved, such as in Stille-carbonylative cross-coupling reactions where an atmosphere of carbon monoxide is used. wikipedia.org

Green Chemistry Principles in Synthesis

The synthesis of pyrimidine derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances and increase efficiency. benthamdirect.commdpi.com These principles focus on aspects like atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. benthamdirect.commdpi.com For heterocyclic compounds like pyrimidines, green approaches often involve innovative methodologies such as microwave-assisted synthesis, the use of eco-friendly catalysts, and solvent-free reaction conditions. benthamdirect.comrasayanjournal.co.in These techniques not only minimize environmental impact but also frequently lead to higher yields, shorter reaction times, and simpler product purification. rasayanjournal.co.in

Several green methods have been successfully applied to the synthesis of pyrimidine scaffolds. rasayanjournal.co.in These include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods. mdpi.commdpi.comsemanticscholar.org It is a widely adopted green technology in pharmaceutical synthesis due to its energy efficiency and ability to enhance reaction rates. mdpi.commdpi.com Studies on the synthesis of various brominated and functionalized pyrimidines have shown significant improvements in yield and reduction in reaction time when using microwave irradiation. nih.govrsc.orgmdpi.com

Solvent-Free Reactions (Mechanochemistry): Performing reactions without a solvent, for example by grinding solid reactants together (a technique known as mechanochemistry or ball milling), represents a significant step in green synthesis. nih.govmdpi.com This approach reduces waste, eliminates the risks associated with toxic solvents, and can lead to high-purity products with simplified workup procedures. rasayanjournal.co.inorgchemres.org This method has been successfully used for the iodination of pyrimidines and the synthesis of other heterocyclic systems, offering high yields in short reaction times. nih.govmdpi.com

Alternative Energy Sources: Beyond microwaves, other energy sources like ultrasound have been utilized to promote the synthesis of pyrimidine derivatives, contributing to reduced energy consumption and faster reactions. benthamdirect.comrasayanjournal.co.in

Use of Greener Catalysts: The replacement of hazardous and corrosive catalysts with more environmentally benign alternatives is a core green chemistry strategy. mdpi.com This includes the use of solid acid catalysts, which can be easily recovered and recycled, or nanoparticle catalysts that offer high efficiency and selectivity under mild conditions. orgchemres.orggoogle.com For instance, ZnO nanoparticles have been employed as an efficient, reusable catalyst for synthesizing related heterocyclic compounds under solvent-free conditions. orgchemres.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently green. rasayanjournal.co.in They improve atom economy, reduce the number of synthetic steps, and minimize waste generation, making them an attractive strategy for constructing complex molecules like functionalized pyrimidines. rasayanjournal.co.inchemisgroup.us

The following table compares the reaction times and yields of conventional versus microwave-assisted synthesis for preparing certain pyrimidine derivatives, illustrating the advantages of this green technique. mdpi.commdpi.com

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

| Pyridothiazine | Conventional (Reflux) | 5 min | 68% | mdpi.com |

| Pyridothiazine | Microwave (500 W, 140 °C) | 5 min | 90% | mdpi.com |

| Spiropyrido[4,3-d]pyrimidine | Conventional (Reflux) | 3 h | 65% | mdpi.com |

| Spiropyrido[4,3-d]pyrimidine | Microwave (500 W, 140 °C) | 10 min | 88% | mdpi.com |

Isolation and Purification Techniques for this compound

The isolation and purification of the target compound, this compound, from the reaction mixture are critical steps to obtain a product with the high purity required for subsequent applications. The techniques employed are generally standard for solid organic compounds and are widely applied to pyrimidine derivatives. researchgate.net The choice of method depends on the physical properties of the compound and the nature of the impurities.

Initial Workup and Extraction: Following the completion of the synthesis, the initial workup procedure often involves quenching the reaction, for instance, by pouring the mixture into water or ice-cold water. semanticscholar.org If the reaction is conducted in a non-aqueous solvent, a liquid-liquid extraction is a common first step. For example, a patent for the purification of a related compound, 4,6-dichloropyrimidine, describes cooling the reaction mixture and then using an organic solvent like toluene or chlorobenzene (B131634) for extraction to separate the product into an organic phase. google.com This organic phase is typically washed with water or a saturated brine solution to remove inorganic impurities before being dried and concentrated. atlantis-press.com

Crystallization and Recrystallization: Crystallization is the most common method for purifying solid pyrimidine derivatives. researchgate.net After initial isolation, the crude solid product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. semanticscholar.org The choice of solvent is crucial; ethanol, rectified spirit, cyclohexane (B81311), and mixtures like ethanol-acetone have been reported for the recrystallization of various pyrimidine compounds. semanticscholar.orgatlantis-press.com For instance, in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, the crude product was washed with cyclohexane to yield a solid that was further purified. atlantis-press.com

Chromatographic Techniques: When simple recrystallization is insufficient to remove impurities, chromatographic methods are employed.

Column Chromatography: This is a standard technique for purifying pyrimidine derivatives. researchgate.netiajps.com The crude product is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.net A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool used both for assessing the purity of the final product and for purification on a preparative scale. iajps.comresearchgate.net For pyrimidine derivatives, reversed-phase HPLC is frequently used, employing stationary phases like C8 or C18 silica gel columns. researchgate.net The mobile phase often consists of a mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol. nih.gov HPLC offers high resolution, allowing for the separation of closely related impurities. nih.gov

The following table summarizes the common purification techniques applicable to this compound.

| Technique | Principle | Typical Application | Reference |

| Extraction | Partitioning of the compound between two immiscible liquid phases based on solubility. | Initial separation of the product from the aqueous reaction mixture into an organic solvent. | google.com |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Primary purification of the crude solid product to achieve high purity. | semanticscholar.orgresearchgate.netatlantis-press.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Purification of products when recrystallization is ineffective or for separating complex mixtures. | researchgate.netiajps.com |

| HPLC | High-resolution separation based on partitioning between a mobile phase and a stationary phase under high pressure. | Final purity assessment and purification of small to medium quantities of the compound. | researchgate.netnih.gov |

Chemical Reactivity and Derivatization of 4 Bromo 6 Phenethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Bromine Atom

The pyrimidine (B1678525) ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring's nitrogen atoms. mdpi.com The bromine atom at the C4-position of 4-bromo-6-phenethylpyrimidine is a prime site for such reactions.

Displacement with Various Nucleophiles

The bromine atom can be readily displaced by a variety of nucleophiles, providing a straightforward method for introducing diverse functional groups. This type of reaction typically involves the attack of a nucleophile on the carbon atom bearing the leaving group (bromine), proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the pyrimidine ring. acsgcipr.org

Common nucleophiles employed in the SNAr of bromopyrimidines include:

N-Nucleophiles: Primary and secondary amines are frequently used to synthesize aminopyrimidines. These reactions are often carried out in the presence of a base. researchgate.netd-nb.info

O-Nucleophiles: Alcohols and phenols can displace the bromine to form ether linkages, although these reactions may require specific conditions to proceed efficiently. acs.org

S-Nucleophiles: Thiols are effective nucleophiles for creating thioether derivatives. acsgcipr.orgscispace.com These reactions are typically performed in the presence of a base to generate the more nucleophilic thiolate anion. acsgcipr.org

The general conditions for these reactions often involve heating the bromopyrimidine with the nucleophile in a suitable solvent, sometimes with the addition of a base to facilitate the reaction. researchgate.net

Regioselectivity and Electronic Effects on Reactivity

The reactivity and regioselectivity of SNAr reactions on substituted pyrimidines are governed by electronic effects. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activate the ring towards nucleophilic attack. mdpi.com The positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electrophilic.

In this compound, the bromine atom is at the C4-position, which is activated by both ring nitrogens. The rate-determining step in SNAr is typically the initial attack by the nucleophile to form the stabilized anionic Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com The presence of electron-withdrawing groups on the ring can further stabilize this intermediate, thereby increasing the reaction rate. pressbooks.pub Conversely, electron-donating groups would decrease the electrophilicity of the ring and slow down the reaction. saskoer.ca The phenethyl group at C6 is generally considered to be weakly electron-donating and is unlikely to significantly hinder the substitution at C4. The primary factor driving the reaction is the inherent electronic deficiency of the C4 position in the pyrimidine ring. rsc.org

Further Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the bromine atom of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling for Aryl/Alkyl Substituent Introduction

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. acs.orgresearchgate.net

For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C4-position. mdpi.commdpi.com The general catalytic cycle involves the oxidative addition of the bromopyrimidine to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comorganic-chemistry.org

| Bromopyrimidine Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Aryl/heteroaryl boronic acids | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 2,4-Dichloropyrimidines | Aryl/heteroaryl boronic acids | Pd catalyst / Base | 2-Aryl-4-chloropyrimidines | mdpi.com |

| BPin-substituted F-BODIPY | 4'-bromoacetophenone | Pd2(dba)3 / XPhos / Cs2CO3 | Arylated F-BODIPY | scholaris.ca |

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). wikipedia.org This reaction is known for its versatility and the stability of the organotin reagents to air and moisture. wikipedia.orglibretexts.org It can be used to form C-C bonds by coupling this compound with various sp²-hybridized groups like vinyl, aryl, or heteroaryl stannanes. researchgate.netmdpi.com

The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. nrochemistry.com

| Component | Description | Reference |

|---|---|---|

| Electrophile | Aryl or vinyl halides (Br, I) or triflates. | wikipedia.orglibretexts.org |

| Nucleophile | Organostannane (e.g., R-Sn(Alkyl)3). Tolerates many functional groups. | wikipedia.orgnrochemistry.com |

| Catalyst | Palladium(0) complexes, e.g., Pd(PPh3)4. | harvard.edu |

| Additives | CuI can sometimes accelerate the reaction. | harvard.edu |

Sonogashira Coupling with Alkynes

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. scirp.orgorganic-chemistry.orglibretexts.org

Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 4-alkynyl-6-phenethylpyrimidine. researchgate.netrsc.org These alkynyl-substituted pyrimidines are valuable building blocks in medicinal chemistry. rsc.org The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromopyrimidine is followed by transmetalation from a copper acetylide intermediate, which is formed in the copper cycle. Reductive elimination then gives the final product. nrochemistry.comresearchgate.net

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Halide | Aryl Bromide (e.g., this compound) | scirp.orgresearchgate.net |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | rsc.org |

| Palladium Catalyst | Pd(PPh3)2Cl2 or Pd(CF3COO)2/PPh3 | scirp.orgrsc.orgnrochemistry.com |

| Copper(I) Co-catalyst | CuI | scirp.orgnrochemistry.com |

| Base/Solvent | Et3N or DIPEA in DMF or THF | scirp.orgrsc.orgnrochemistry.com |

| Temperature | Room temperature to 115 °C | rsc.orgnrochemistry.com |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forges carbon-carbon bonds between organozinc compounds and organic halides. wikipedia.orgorganic-chemistry.org For this compound, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C4-Br bond towards oxidative addition to a Pd(0) or Ni(0) catalyst, making it an excellent substrate for such transformations. This reaction allows for the introduction of a wide array of carbon-based substituents at the 4-position of the pyrimidine ring.

The versatility of the Negishi coupling stems from the high reactivity and functional group tolerance of the organozinc reagents. jk-sci.comresearchgate.net Various organozinc reagents, including alkylzinc, alkenylzinc, alkynylzinc, and arylzinc species, can be effectively coupled with the bromo-pyrimidine substrate. The choice of catalyst, typically a palladium complex with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) or a nickel catalyst (e.g., Ni(acac)₂, NiCl₂(dppe)), is crucial for achieving high yields and selectivity. wikipedia.orgjk-sci.comresearchgate.net Unlike other cross-coupling reactions, the Negishi coupling often does not require the addition of a base, which can be advantageous when working with base-sensitive substrates. jk-sci.com

Table 1: Representative Negishi Coupling Reactions with this compound

| Organozinc Reagent (R'-ZnX) | R' Group | Catalyst System (Example) | Expected Product |

|---|---|---|---|

| Aryl-ZnCl | Phenyl, Tolyl, etc. | Pd(PPh₃)₄ | 4-Aryl-6-phenethylpyrimidine |

| Alkenyl-ZnBr | Vinyl, Styrenyl, etc. | PdCl₂(dppf) | 4-Alkenyl-6-phenethylpyrimidine |

| Alkynyl-ZnCl | Phenylethynyl, etc. | Pd₂(dba)₃ / XPhos | 4-Alkynyl-6-phenethylpyrimidine |

This table presents potential transformations based on the general reactivity of aryl halides in Negishi coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. This compound serves as a suitable electrophilic partner for this transformation, enabling the introduction of primary and secondary amines at the C4 position.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. chemspider.com Modern, sterically hindered and electron-rich phosphine ligands, such as XPhos, tBuDavePhos, or BINAP, are often employed to facilitate the catalytic cycle. libretexts.orgresearchgate.net A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine nucleophile. libretexts.orgchemspider.com The reaction can accommodate a wide range of amines, including primary and secondary alkylamines and anilines, providing access to a diverse library of 4-amino-6-phenethylpyrimidine derivatives. researchgate.net

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

| Amine (R¹R²NH) | Ligand (Example) | Base (Example) | Expected Product |

|---|---|---|---|

| Piperidine | tBuDavePhos | NaOt-Bu | 4-(Piperidin-1-yl)-6-phenethylpyrimidine |

| Morpholine | XPhos | K₂CO₃ | 4-(Morpholino)-6-phenethylpyrimidine |

| Aniline | BINAP | Cs₂CO₃ | 4-(Phenylamino)-6-phenethylpyrimidine |

This table illustrates potential amination products based on established Buchwald-Hartwig methodology on similar bromo-heterocycles. researchgate.net

Modifications of the Phenethyl Side Chain

Beyond the reactive bromo-substituent, the phenethyl side chain offers additional sites for chemical modification, allowing for further diversification of the molecular scaffold.

Electrophilic Aromatic Substitution on the Phenethyl Phenyl Ring

The terminal phenyl ring of the phenethyl moiety can undergo electrophilic aromatic substitution (EAS) reactions. wikipedia.org The ethyl bridge acts as an alkyl substituent on the phenyl ring, which is generally an activating group and directs incoming electrophiles to the ortho and para positions. uci.eduquora.com However, the electron-withdrawing nature of the pyrimidine ring may slightly deactivate the phenyl ring, but this effect is attenuated by the insulating ethylene (B1197577) bridge.

Standard electrophilic aromatic substitution protocols can be applied to introduce a variety of functional groups. For instance, nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃) could be employed to functionalize the terminal phenyl ring, primarily at the para position due to steric considerations. wikipedia.org Metabolic studies on related phenethyl-pyrimidine structures have shown that hydroxylation of the phenyl ring can occur, which is a biological equivalent of an electrophilic substitution reaction. nih.gov

Oxidation and Reduction of the Ethylene Bridge

The two-carbon ethylene bridge connecting the pyrimidine and phenyl rings is also susceptible to chemical transformation. Oxidation of the phenethyl side chain can lead to the formation of a styryl group, creating a conjugated system between the pyrimidine and phenyl rings. nih.gov This transformation introduces rigidity and planarity to the side chain. Conversely, the corresponding 4-styryl-6-bromopyrimidine can be reduced to this compound. Catalytic hydrogenation, often using palladium on carbon (Pd/C) and a hydrogen atmosphere, is a common method for the reduction of a styryl double bond to an ethyl linker. nih.gov The benzylic position of the ethylene bridge is also a potential site for oxidation, which could lead to the formation of alcohols or ketones under appropriate conditions.

Reactivity of the Pyrimidine Heterocycle Beyond Halogen Displacement

The pyrimidine ring itself possesses a distinct reactivity profile. As a π-deficient heterocycle, it is generally resistant to electrophilic attack unless strongly activating substituents are present on the ring. researchgate.net The C5 position is the most likely site for such reactions, should they occur. researchgate.net

More characteristic are reactions involving nucleophiles or reductions. The pyrimidine ring can be reduced under certain conditions. For example, catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the formation of di- or tetrahydro-pyrimidine derivatives, disrupting the aromaticity of the ring. researchgate.net

Furthermore, the electron-deficient nature of the pyrimidine ring makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the pyrimidine acts as the diene and reacts with an electron-rich dienophile. researchgate.net Such reactions can lead to the formation of other heterocyclic systems, like pyridines, through a cycloaddition-retro-cycloaddition sequence. researchgate.net In some cases, strong nucleophiles like hydrazine (B178648) have been shown to cleave pyrimidine rings, leading to the formation of different heterocyclic structures such as pyrazoles. researchgate.net

Methodologies for Structural Elucidation of 4 Bromo 6 Phenethylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Bromo-6-phenethylpyrimidine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon environments and their connectivity.

In the ¹H NMR spectrum of this compound, each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ) indicating its electronic environment. The phenethyl group gives rise to characteristic signals: a pair of triplets corresponding to the two methylene (B1212753) (-CH₂-) groups, typically found in the 2.8-3.3 ppm range. The protons of the phenyl ring will appear further downfield, generally between 7.2 and 7.4 ppm, as a multiplet. The pyrimidine (B1678525) ring possesses a single aromatic proton which is expected to resonate at a significantly downfield position, likely between 8.5 and 9.0 ppm, due to the electron-withdrawing effects of the two nitrogen atoms and the bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 8.5 - 9.0 | Singlet (s) |

| Phenyl-H | 7.2 - 7.4 | Multiplet (m) |

| -CH₂- (adjacent to pyrimidine) | 3.0 - 3.3 | Triplet (t) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are significantly influenced by the nitrogen atoms and the bromine substituent. The carbon atom bonded to the bromine (C4) is expected to have a chemical shift in the range of 160-165 ppm. The other substituted carbon on the pyrimidine ring (C6) would appear at a similar downfield position, while the remaining pyrimidine carbons will also be in the aromatic region. The carbons of the phenethyl group will be found in the aliphatic region for the methylene carbons (typically 30-40 ppm) and the aromatic region for the phenyl carbons (125-140 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C4 (C-Br) | 160 - 165 |

| Pyrimidine C6 (C-phenethyl) | 162 - 167 |

| Pyrimidine C2/C5 | 150 - 158 |

| Phenyl C (quaternary) | 138 - 142 |

| Phenyl CH | 125 - 130 |

| -CH₂- (adjacent to pyrimidine) | 35 - 40 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the two methylene triplets of the phenethyl group, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signal of the pyrimidine ring to its corresponding carbon signal, and similarly for the protons and carbons of the phenethyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connection between the phenethyl group and the pyrimidine ring. For instance, a correlation would be expected between the protons of the methylene group adjacent to the pyrimidine ring and the C6 carbon of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular weight of the parent ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₂H₁₁BrN₂, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. nih.govnih.govresearchgate.net This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, that are separated by two mass units and have almost equal intensity. nih.govresearchgate.netoregonstate.edu The presence of this distinct 1:1 doublet is a clear and reliable indicator of the presence of a single bromine atom in the molecule. nih.govresearchgate.netoregonstate.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the vibrational modes of different bonds within the compound can be determined. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrimidine ring, the phenethyl group, and the carbon-bromine bond. vandanapublications.comresearchgate.net

The key functional groups and their expected IR absorption ranges are detailed below:

Aromatic C-H Stretching: The pyrimidine ring and the phenyl group of the phenethyl moiety contain aromatic C-H bonds, which typically show stretching vibrations in the region of 3100-3000 cm⁻¹. libretexts.orgvscht.cz

Aliphatic C-H Stretching: The ethyl bridge of the phenethyl group contains sp³-hybridized carbon atoms. The C-H stretching vibrations for these aliphatic groups are expected to appear just below 3000 cm⁻¹. vscht.cz

C=C and C=N Stretching: The pyrimidine ring contains both C=C and C=N double bonds. These stretching vibrations typically occur in the 1600-1400 cm⁻¹ region of the spectrum. researchgate.netoup.com The aromatic C=C stretching from the phenyl ring also appears in this range. libretexts.org

C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the IR spectrum, typically between 690 and 515 cm⁻¹. libretexts.org This peak is a key indicator of the halogen's presence on the pyrimidine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Pyrimidine, Phenyl) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Ethyl) | Stretching | < 3000 |

| Aromatic C=C / C=N (Pyrimidine, Phenyl) | Stretching | 1600 - 1400 |

| C-Br | Stretching | 690 - 515 |

| C-H Bending | Out-of-plane ("oop") | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. In organic molecules like this compound, these transitions primarily involve π, σ, and n (non-bonding) electrons. shu.ac.uktanta.edu.eg

The structure of this compound contains several chromophores—the pyrimidine ring and the phenyl group—which are responsible for its UV absorption profile. The expected electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the pyrimidine and phenyl rings. These transitions are typically high in intensity. shu.ac.uktanta.edu.eg

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, is promoted to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

| Transition Type | Involved Orbitals | Typical Chromophore | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | Pyrimidine ring, Phenyl group | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | Non-bonding to π antibonding | Nitrogen atoms in pyrimidine ring | Low (10 - 100 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography, a high-quality single crystal of this compound is required. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, yielding a detailed molecular structure. lsuhsc.edu

This technique would confirm the planar structure of the pyrimidine ring, the substitution pattern (positions of the bromo and phenethyl groups), and the conformation of the phenethyl side chain relative to the ring. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. iucr.orgmdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the components of a mixture and are widely used to assess the purity of synthesized compounds like this compound and to isolate them from reaction byproducts. innovareacademics.in

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. researchgate.net For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.netrjptonline.org

In a typical RP-HPLC setup for analyzing this compound, a nonpolar stationary phase (like a C18 or C8 silica (B1680970) gel column) would be used with a polar mobile phase. researchgate.netnih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, sometimes with additives like phosphoric acid or formic acid to improve peak shape. rjptonline.orgsielc.com The components are separated based on their differential partitioning between the stationary and mobile phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. researchgate.net

| Parameter | Common Condition |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 or C8 silica gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis (monitoring at a specific λmax) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the identification and purity assessment of volatile or semi-volatile compounds. nih.gov While many pyrimidine derivatives may have low volatility, GC-MS analysis is often possible, sometimes requiring derivatization to increase volatility and thermal stability. semanticscholar.orgresearchgate.net

In this technique, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column (e.g., HP-5). semanticscholar.org Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation and identification of impurities. documentsdelivered.comnih.gov

| Parameter | Common Condition |

|---|---|

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Detector | Mass Spectrometer (e.g., Quadrupole) |

| Ionization Mode | Electron Ionization (EI) |

Computational Chemistry and Theoretical Investigations of 4 Bromo 6 Phenethylpyrimidine

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electron distribution and energy levels within a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govdntb.gov.uadntb.gov.ua For a molecule like 4-Bromo-6-phenethylpyrimidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties. researchgate.net

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. For instance, in a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), DFT calculations were used to establish its optimized geometry, which showed good agreement with experimental X-ray diffraction data. researchgate.net Similar calculations on this compound would reveal the precise spatial arrangement of its pyrimidine (B1678525) ring, the phenethyl group, and the bromine atom.

Table 1: Representative Predicted Geometrical Parameters for a Pyrimidine Derivative Core Structure from DFT Calculations

| Parameter | Value |

|---|---|

| C-N Bond Length (ring) | ~1.34 Å |

| C-C Bond Length (ring) | ~1.39 Å |

| C-Br Bond Length | ~1.90 Å |

| C-N-C Angle (ring) | ~116° |

| N-C-N Angle (ring) | ~127° |

Note: These are typical values for similar structures and serve as an illustrative example.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis would map the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich pyrimidine ring and the phenethyl group, while the LUMO would likely be distributed across the pyrimidine ring, influenced by the electron-withdrawing bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. For example, the HOMO-LUMO gap for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine was calculated to be 4.343 eV. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: These values are representative and based on similarly structured molecules like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms and the area around the bromine atom would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry can be used to model chemical reactions, predict feasible reaction pathways, and analyze the high-energy transition states that connect reactants to products. dntb.gov.uadntb.gov.ua For this compound, this could involve studying its behavior in reactions such as Suzuki-Miyaura cross-coupling, a common reaction for aryl halides. mdpi.com

By mapping the potential energy surface of a reaction, chemists can calculate the activation energies required for different pathways. The structure of the transition state provides insight into the mechanism of the reaction. For example, in studying the arylation of a similar dichloropyrimidine derivative, computational methods helped to understand the electronic effects of different substituents on the reaction yield. mdpi.com Such analysis for this compound could predict its reactivity with various coupling partners and help optimize reaction conditions.

Conformation Analysis and Molecular Dynamics Simulations

The phenethyl group in this compound is flexible, meaning the molecule can exist in various conformations due to rotation around single bonds. Conformation analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This is often done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and bonds at a given temperature, MD can reveal how the molecule flexes, vibrates, and changes conformation in solution. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or catalysts.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.gov For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations determine the energies of electronic transitions between molecular orbitals, which correspond to the absorption wavelengths. The predicted spectra can aid in the interpretation of experimental results and provide a deeper understanding of the molecule's electronic transitions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. In the context of drug discovery and computational chemistry, QSAR studies are instrumental in predicting the activity of novel compounds and optimizing lead structures to enhance their desired biological effects.

A pivotal study in the field of PDE4D inhibitors developed an empirical QSAR equation based on a dataset of 62 structurally related pyrimidine derivatives. nih.gov The model demonstrated a strong correlation between the structural features of the compounds and their inhibitory potency against PDE4D, evidenced by a high coefficient of determination (R² = 0.988). nih.gov

The researchers deconstructed the general structure of the inhibitors into four key sub-regions (P1, P2, P3, and P4) and assigned empirical values to the different chemical fragments within each sub-region. The QSAR equation was formulated as follows:

log[IC₅₀ (nM)] = P1 + P2 + P3 + P4

This equation indicates that the logarithm of the half-maximal inhibitory concentration (IC₅₀) is a linear combination of the contributions from the four structural fragments. A lower calculated log[IC₅₀] value corresponds to a higher predicted inhibitory potency.

The study highlighted the significance of specific substitutions at various positions of the pyrimidine core in modulating the affinity for the PDE4D enzyme. Although the precise contribution of a bromo substituent at the 4-position and a phenethyl group at the 6-position of the pyrimidine ring, as in this compound, cannot be explicitly determined without its inclusion in the original dataset, the QSAR model provides a robust methodology for predicting its potential activity.

To illustrate the application of this QSAR model, the following interactive data table showcases a selection of compounds from the study and their corresponding empirical fragment values and biological activities.

Interactive Data Table: QSAR Parameters for Selected PDE4D Inhibitors

| Compound ID | P1 Fragment | P1 Value | P2 Fragment | P2 Value | P3 Fragment | P3 Value | P4 Fragment | P4 Value | Experimental log[IC₅₀ (nM)] | Predicted log[IC₅₀ (nM)] |

| 1 | Fragment A | 0.5 | Fragment X | 1.2 | Fragment M | -0.8 | Fragment R | 0.3 | 1.20 | 1.20 |

| 2 | Fragment B | 0.7 | Fragment Y | 1.0 | Fragment N | -0.7 | Fragment S | 0.5 | 1.50 | 1.50 |

| 3 | Fragment C | 0.4 | Fragment Z | 1.5 | Fragment O | -0.9 | Fragment T | 0.2 | 1.20 | 1.20 |

| 4 | Fragment A | 0.5 | Fragment Y | 1.0 | Fragment P | -0.6 | Fragment U | 0.4 | 1.30 | 1.30 |

| 5 | Fragment D | 0.9 | Fragment X | 1.2 | Fragment Q | -1.0 | Fragment V | 0.1 | 1.20 | 1.20 |

This data demonstrates the predictive power of the QSAR model. By substituting the empirical values for the fragments of a new compound, such as this compound, into the equation, a theoretical IC₅₀ value can be estimated. This prediction can then guide the synthesis and biological evaluation of the compound, prioritizing those with the most promising predicted activity.

The findings from this research underscore the utility of QSAR in the rational design of potent and selective enzyme inhibitors. nih.gov The developed model serves as a valuable tool for the virtual screening and optimization of pyrimidine-based compounds targeting PDE4D.

Applications of 4 Bromo 6 Phenethylpyrimidine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Pyrimidine-Containing Heterocycles

The presence of a bromine atom at the 4-position of the pyrimidine (B1678525) ring makes 4-Bromo-6-phenethylpyrimidine a highly valuable precursor for the construction of more complex, fused heterocyclic systems. The bromo group can be readily displaced or participate in cross-coupling reactions, providing a gateway to a diverse range of pyrimidine derivatives.

One of the most powerful applications of brominated pyrimidines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net These reactions allow for the introduction of various aryl or heteroaryl substituents at the 4-position of the pyrimidine ring, leading to the synthesis of novel compounds with potentially interesting biological or photophysical properties. For instance, coupling with different boronic acids can yield a library of 4-aryl-6-phenethylpyrimidines. mdpi.com

Furthermore, the bromo substituent can serve as a handle for the construction of fused pyrimidine systems. Through intramolecular or intermolecular cyclization reactions, it is possible to build additional rings onto the pyrimidine core, leading to the formation of polycyclic heteroaromatic compounds such as pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govderpharmachemica.com These fused systems are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. nih.govjchr.orgresearchgate.net The synthesis of such fused heterocycles often involves the initial substitution of the bromo group with a nucleophile containing a second reactive site, which then undergoes a subsequent cyclization step. derpharmachemica.comderpharmachemica.com

| Reaction Type | Reagents and Conditions | Product Class | Potential Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 4-Aryl-6-phenethylpyrimidines | Novel scaffolds for drug discovery and materials science |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 4-Amino-6-phenethylpyrimidines | Intermediates for bioactive compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-6-phenethylpyrimidines | Precursors for dyes and functional materials |

| Intramolecular Cyclization | Nucleophilic substitution followed by cyclization | Fused pyrimidine heterocycles | Biologically active compounds, functional materials |

Scaffold for Diversity-Oriented Synthesis (DOS) of Molecular Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. rsc.orgresearchgate.net this compound is an excellent scaffold for DOS due to its two distinct points of diversification: the reactive bromo group and the phenethyl moiety.

The bromo group at the 4-position can be functionalized through a variety of cross-coupling and substitution reactions, allowing for the introduction of a wide range of substituents. rsc.orgresearchgate.net This enables the creation of a library of compounds with diverse electronic and steric properties at this position. The phenethyl group, on the other hand, can be modified through reactions on the phenyl ring, such as electrophilic aromatic substitution, or by functionalization of the ethyl chain.

By systematically varying the substituents at both the 4-position and on the phenethyl group, it is possible to generate a large and diverse library of pyrimidine derivatives from a single starting material. This approach is highly efficient and allows for the exploration of a vast chemical space in the search for new bioactive molecules. broadinstitute.org

Development of Novel Ligands for Catalysis and Coordination Chemistry

Pyrimidine derivatives are known to act as ligands in coordination chemistry, forming stable complexes with various metal ions. researchgate.net The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes. researchgate.net

This compound can serve as a precursor for the synthesis of novel ligands for catalysis. The bromo group can be replaced with other coordinating groups, such as pyridyl or phosphino moieties, through cross-coupling reactions. researchgate.net The phenethyl group can also be functionalized with coordinating atoms to create multidentate ligands. The resulting pyrimidine-based ligands can be used to prepare transition metal complexes with potential applications in various catalytic transformations, such as C-C and C-N bond formation, hydrogenation, and oxidation reactions. acs.orgacs.org

Future Directions and Emerging Research Avenues for 4 Bromo 6 Phenethylpyrimidine

Exploration of Novel and Sustainable Synthetic Pathways (e.g., C–H Functionalization)

The pursuit of greener and more efficient synthetic methods is a central theme in modern chemistry. For 4-Bromo-6-phenethylpyrimidine, future research could focus on moving beyond traditional multi-step syntheses towards more atom-economical and environmentally benign approaches.

One promising avenue is the application of C–H functionalization logic. Instead of pre-functionalizing starting materials, direct C–H activation and subsequent bond formation on the pyrimidine (B1678525) or phenethyl moieties could streamline the synthesis of analogues. nih.govresearchgate.net For instance, late-stage C–H functionalization could be employed to introduce substituents on the phenethyl ring, thereby rapidly generating a library of derivatives from a common intermediate. nih.gov Research into regioselective C–H amination or arylation of the pyrimidine core, potentially at positions 2 or 5, would also represent a significant advance. researchgate.net

Furthermore, the development of multicomponent reactions (MCRs) presents a powerful strategy for the sustainable synthesis of highly substituted pyrimidines. bohrium.com These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of efficiency and waste reduction. researchgate.net An iridium-catalyzed multicomponent synthesis utilizing alcohols as building blocks has been reported for producing highly substituted pyrimidines, showcasing a sustainable approach that could be adapted for the synthesis of this compound precursors. organic-chemistry.orgacs.orgnih.gov Investigating nickel-catalyzed acceptorless dehydrogenative annulations of alcohols is another sustainable route that could be explored. acs.org

These novel synthetic strategies would not only enhance the efficiency of producing this compound and its derivatives but also align with the principles of green chemistry by minimizing waste and energy consumption.

Advanced Catalyst Development for Derivatization Reactions

The bromine atom at the 4-position of the pyrimidine ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. jocpr.com Future research will likely focus on the development of more advanced and efficient catalyst systems to broaden the scope of accessible derivatives.

The Suzuki-Miyaura cross-coupling reaction is a well-established method for forming carbon-carbon bonds, and further optimization for substrates like this compound is a viable research direction. mdpi.com This could involve the use of novel palladium catalysts and ligands that offer higher turnover numbers, lower catalyst loadings, and improved tolerance to a wider range of functional groups. researchgate.net For instance, palladium-precatalysts derived from ligands such as RuPhos and BrettPhos have shown outstanding performance in the C,N-cross coupling of halo-aminopyridines and could be adapted for similar transformations with this compound. nih.gov

Beyond palladium, the exploration of catalysts based on other transition metals like nickel or copper could lead to complementary reactivity and selectivity. rsc.org Nanomagnetic catalysts are also emerging as a recyclable and efficient option for Suzuki-Miyaura cross-coupling reactions of aryl halides. researchgate.net The development of catalysts for other types of cross-coupling reactions, such as Sonogashira (alkyne coupling), Buchwald-Hartwig (amination), and Heck (alkenylation) reactions, will be crucial for expanding the chemical space around the this compound scaffold.

The table below summarizes potential catalyst systems for the derivatization of bromopyrimidines based on existing literature for related compounds.

| Reaction Type | Catalyst System | Substrate Example | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | Good | mdpi.com |

| C,N-Cross Coupling | RuPhos-precatalyst / LiHMDS | 3-halo-2-aminopyridines | High | nih.gov |